molecular formula C13H10ClN3O B2985637 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 58347-53-8

3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

カタログ番号 B2985637
CAS番号: 58347-53-8
分子量: 259.69
InChIキー: WIKCPDRQLQTHLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study reported the synthesis of compounds under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using molecular docking simulations . These studies confirmed the good fit of these compounds into the active site of their target proteins through essential hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions often involve the formation of new bonds and the breaking of existing ones, leading to the formation of the desired compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied in the literature . These studies often involve the examination of the compound’s reactivity, stability, and other relevant properties .

科学的研究の応用

EGFR-Tyrosine Kinase Inhibition

The compound has demonstrated significant inhibitory activity against EGFR tyrosine kinase. Specifically, compounds 15 and 16 exhibited excellent broad-spectrum cytotoxicity against NCI 60 cancer cell lines, with GI50 values ranging from 0.018 to 9.98 μM. The IC50 values for EGFR inhibition were 0.054 μM (compound 4), 0.135 μM (compound 15), and 0.034 μM (compound 16) .

P-glycoprotein Inhibition

Compounds 15 and 16 were also evaluated for their ability to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance. These compounds reduced P-gp expression by 0.301 and 0.449 fold compared to the control .

Cell Cycle Arrest and Apoptosis Induction

Compound 16 induced cell cycle arrest at the S phase and increased the percentage of apoptotic cells in a time-dependent manner .

Molecular Docking Study

A molecular docking study revealed that the target compounds exhibit potent inhibitory activity within the EGFR binding site .

Antitumor Effects

While not directly mentioned for this compound, related pyrazolo derivatives have shown antitumor effects. For example, piritrexim, another pyrazolo derivative, inhibited dihydrofolate reductase (DHFR) and demonstrated good antitumor effects .

In Vitro Anticancer Activity

The compound’s anticancer potential was tested against various cancer cell lines, although specific results were not provided .

作用機序

Target of Action

The primary targets of 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol are Epidermal Growth Factor Receptors (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cell proliferation . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It shows significant inhibitory activities against EGFR tyrosine kinase and CDK2 . The inhibition of these enzymes disrupts their respective signaling pathways, leading to changes in cellular processes such as cell proliferation and cell cycle progression .

Biochemical Pathways

The inhibition of EGFR and CDK2 affects multiple biochemical pathways. EGFR inhibition disrupts the downstream MAPK/ERK pathway, which is involved in cell proliferation and survival . On the other hand, CDK2 inhibition affects the cell cycle, particularly the transition from G1 phase to S phase . This leads to cell cycle arrest and can induce apoptosis .

Result of Action

The inhibition of EGFR and CDK2 by 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol leads to significant cellular effects. It has been shown to exhibit excellent broad-spectrum cytotoxic activity against various cancer cell lines . Additionally, it has been found to induce cell cycle arrest at the S phase and increase the percentage of apoptotic cells in a time-dependent manner .

将来の方向性

The future directions for the study of this compound and similar compounds could involve further optimization as anticancer agents . This could involve the design and synthesis of new analogs with enhanced anti-inflammatory activities and minimal toxicity .

特性

IUPAC Name

3-(4-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-8-6-12(18)17-13(16-8)11(7-15-17)9-2-4-10(14)5-3-9/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVYTPDJKBELJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301201452
Record name 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

CAS RN

58347-53-8
Record name 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。